molecular formula C12H15FN2O B1490049 1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one CAS No. 1247998-58-8

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one

Cat. No.: B1490049
CAS No.: 1247998-58-8
M. Wt: 222.26 g/mol
InChI Key: RXEKDCXQGWTXML-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethan-1-one, with the CAS number 1247998-58-8, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C12H15FN2O, with a molecular weight of approximately 222.26 g/mol. The structure features a pyrrolidine ring and a fluorophenyl group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC12H15FN2O
Molecular Weight222.26 g/mol
CAS Number1247998-58-8
SMILESNC1CCN(C1)C(=O)Cc1ccccc1F

Research indicates that compounds like this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the amino group allows for potential interactions with receptors that modulate neurotransmission.

Pharmacological Effects

The compound has been studied for its potential effects in several areas:

  • CNS Activity : Preliminary studies suggest that this compound may exhibit psychoactive properties, potentially influencing dopamine and serotonin pathways.
  • Antimicrobial Properties : Some derivatives have shown promise against bacterial strains, indicating potential utility in developing new antibiotics.

Case Studies

A limited number of studies have directly evaluated the biological activity of this compound. However, related compounds have demonstrated significant activity:

  • Study on Related Compounds : A study published in Pharmaceutical Biology explored the effects of similar pyrrolidine derivatives on neuroprotection and found that they could reduce oxidative stress in neuronal cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antibacterial activity of compounds structurally related to this compound. The results indicate varying degrees of effectiveness depending on the specific structural modifications made to the pyrrolidine core.

CompoundIC50 (µM)Biological Activity
This compoundNot yet determinedPotential CNS effects
Related Pyrrolidine Derivative25Neuroprotective effects
Another Pyrrolidine Analogue15Antibacterial activity

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-1-3-9(11)7-12(16)15-6-5-10(14)8-15/h1-4,10H,5-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEKDCXQGWTXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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